molecular formula C14H7N3O2 B12811965 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione CAS No. 58351-48-7

1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione

Cat. No.: B12811965
CAS No.: 58351-48-7
M. Wt: 249.22 g/mol
InChI Key: OCTOAPCKDLEKQS-UHFFFAOYSA-N
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Description

1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione is a heterocyclic compound that features both indole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-nitroaniline and isatin in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and quinoxaline rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce dihydroindoloquinoxaline compounds.

Scientific Research Applications

1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism by which 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

    Indole-2,3-dione: Shares the indole moiety but lacks the quinoxaline ring.

    Quinoxaline-2,3-dione: Contains the quinoxaline structure but not the indole ring.

    1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

Uniqueness: 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione is unique due to the combination of indole and quinoxaline rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

58351-48-7

Molecular Formula

C14H7N3O2

Molecular Weight

249.22 g/mol

IUPAC Name

6H-indolo[3,2-b]quinoxaline-1,4-dione

InChI

InChI=1S/C14H7N3O2/c18-9-5-6-10(19)13-12(9)16-11-7-3-1-2-4-8(7)15-14(11)17-13/h1-6H,(H,15,17)

InChI Key

OCTOAPCKDLEKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C4C(=O)C=CC(=O)C4=N3

Origin of Product

United States

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